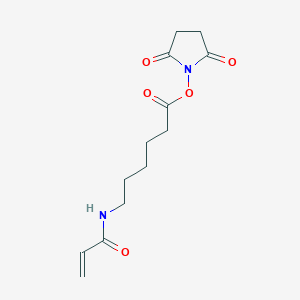

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate

描述

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(prop-2-enoylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-2-10(16)14-9-5-3-4-6-13(19)20-15-11(17)7-8-12(15)18/h2H,1,3-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKLDBRFLGEHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376324 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63392-86-9 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate is a compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry, cell biology, and medicine. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C_{13}H_{22}N_2O_3

- CAS Number : 55750-63-5

This structure includes a pyrrolidine ring and an acrylamide group, which contribute to its reactivity and interaction with biological molecules.

The primary mechanism of action of this compound involves its ability to interact with proteins through covalent modification. The compound primarily targets lysine residues in proteins, leading to the following effects:

- Protein Modification : The compound can form stable adducts with lysine residues, altering protein function and activity. This modification can influence various cellular processes, including signaling pathways and metabolic functions.

- Enzyme Activity Alteration : By modifying specific enzymes, the compound can either inhibit or activate their functions. For example, it has been shown to inhibit thioredoxin by alkylating its active site cysteine residues.

The biochemical properties of this compound include:

- Reactivity : The iodoacetamide group in the compound allows it to alkylate thiol groups in cysteine residues of proteins, forming stable thioether bonds. This property is useful for studying protein-protein interactions and protein-DNA interactions.

- Metabolic Stability : Studies indicate that the compound exhibits high metabolic stability when tested on human liver microsomes, suggesting potential for therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are significant:

- Cell Signaling : By modifying cysteine residues in proteins, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of redox-regulating enzymes can lead to changes in cellular redox states.

- Toxicity at High Doses : In animal models, low doses of the compound effectively modify target proteins without significant toxicity. However, higher doses can induce oxidative stress and cell death.

Research Applications

This compound has diverse applications in research:

Table: Applications of this compound

Case Studies

Recent studies have highlighted the utility of this compound in various experimental settings:

- Cell Adhesion Studies : A study utilized this compound as a crosslinker to enhance cell adhesion on scaffolds made from silk fibroin and carbon nanofibers. This application demonstrated improved cell attachment and proliferation in vitro .

- Hydrogel Development : Research involving cationic hydrogels showed that incorporating this compound allowed for independent manipulation of mechanical and chemical properties of cell substrates, indicating its versatility in biomaterial applications .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a pyrrolidine ring and an acrylamide group, which contribute to its reactivity and ability to form stable conjugates with other molecules.

Mechanism of Action : The primary interactions involve:

- Formation of amide bonds with primary amines.

- Formation of thioether bonds with free thiols under specific pH conditions (optimal at pH 7.5 for amines and pH 6.8 for thiols) .

Chemistry

- Crosslinking Agent : Utilized in the synthesis of polymers and complex molecules, enhancing the mechanical properties and stability of materials.

- Bioconjugation : Acts as a coupling agent in peptide synthesis and protein modification, facilitating the study of protein interactions .

Biology

- Protein Modification : Employed in the modification of proteins and peptides, allowing researchers to investigate enzyme mechanisms and protein-protein interactions.

- Enzyme Immunoconjugates : Used to prepare enzyme immunoconjugates that are crucial for various biochemical assays .

Medicine

- Drug Delivery Systems : The compound's ability to form stable conjugates makes it suitable for developing targeted drug delivery systems.

- Diagnostic Tools : Its reactivity allows for the creation of diagnostic agents that can bind selectively to biological targets .

Industry

- Advanced Materials Production : Used in the manufacturing of coatings and materials where enhanced stability and reactivity are required.

Anticonvulsant Activity

Recent studies have indicated that derivatives similar to 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate exhibit significant anticonvulsant properties:

- A hybrid pyrrolidine derivative demonstrated an effective dose (ED50) of 23.7 mg/kg in mouse models for seizure activity .

- Mechanisms include inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

Antinociceptive Activity

The compound has shown potential in pain management:

相似化合物的比较

Unique Advantages of this compound

- Reactivity : The acrylamide group allows radical-initiated polymerization, enabling hydrogel formation .

- Chain Length: The hexanoate spacer balances reactivity and steric effects, making it more versatile than shorter-chain analogs (e.g., 2-bromoacetate derivatives) .

- Biological Compatibility : Lower cytotoxicity compared to halogenated derivatives, suitable for biomedical applications .

准备方法

Activation Using N-Hydroxysuccinimide and Base in DMF

-

- 6-Acryamidohexanoic acid (substrate)

- N-Hydroxysuccinimide (NHS)

- Base: Triethylamine or N-ethyl-N,N-diisopropylamine (DIPEA)

- Solvent: Anhydrous N,N-dimethylformamide (DMF)

- Temperature: Room temperature (approximately 20°C)

- Atmosphere: Inert atmosphere (nitrogen) to prevent moisture interference

-

- Dissolve 6-acrylamidohexanoic acid and NHS in DMF.

- Add the base (triethylamine or DIPEA) to the stirred solution.

- Stir the reaction mixture at room temperature overnight (12–24 hours).

- After completion, the reaction mixture is cooled and acidified with dilute hydrochloric acid.

- The product is extracted with ethyl acetate, washed with saturated sodium chloride solution to remove impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by recrystallization or chromatography to yield the pure NHS ester.

-

- Yields reported range from 70% to 97% depending on the exact conditions and purification methods.

- Purity is confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Base | Triethylamine or N-ethyl-N,N-diisopropylamine (DIPEA) |

| Reaction Temperature | Room temperature (20°C) |

| Reaction Time | 12–24 hours |

| Isolation Method | Acidification with 2M HCl, extraction with ethyl acetate, washing, drying, concentration |

| Purification | Preparative reversed-phase HPLC or recrystallization |

| Typical Yield | 70% - 97% |

| Characterization Techniques | LC-MS (m/z ~ 382 [M+H]+), 1H-NMR (400 MHz, DMSO-d6 or CDCl3) |

Specific Experimental Example

Synthesis of N-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]-L-valyl-L-alanine (a related compound using the NHS ester):

- 150 mg (0.797 mmol) of L-valyl-L-alanine and 246 mg (0.797 mmol) of 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-1H-pyrrole-2,5-dione were dissolved in 4 mL DMF.

- 0.220 mL (1.6 mmol) triethylamine was added.

- The mixture was stirred overnight at room temperature.

- The reaction mixture was purified by preparative RP-HPLC.

- Yield: 97% of the theoretical amount.

- LC-MS: m/z = 382 (M+H)+.

- 1H-NMR (DMSO-d6): signals consistent with the expected structure.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Activation of acid | 6-Acrylamidohexanoic acid + NHS + base (TEA or DIPEA) in DMF, RT, 12-24 h | 70-97% | Inert atmosphere recommended |

| Workup | Acidification (2M HCl), extraction with EtOAc, washing with sat. NaCl, drying | Crude product | Purification by HPLC or recrystallization |

| Purification | Preparative RP-HPLC or recrystallization | Pure compound | Confirmed by LC-MS, NMR |

| Stock solution preparation | Dissolution in DMSO, heating/ultrasound if needed | Clear solution | Store aliquots at -20°C or -80°C |

Research Findings and Notes

- The use of triethylamine or DIPEA as a base facilitates efficient activation of the carboxylic acid group to the NHS ester.

- Reaction in DMF provides a good medium for solubilizing all reagents and promoting coupling.

- Purification via preparative reversed-phase HPLC ensures high purity suitable for biochemical applications.

- The active NHS ester formed is reactive toward primary amines, enabling its use in bioconjugation protocols.

- Careful control of reaction conditions (temperature, atmosphere, solvent purity) is critical for optimal yield and purity.

This detailed overview consolidates diverse experimental data and protocols from reputable chemical suppliers and research publications, providing a comprehensive guide to the preparation of this compound suitable for research and biochemical applications.

常见问题

Q. What are the standard synthetic routes for 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate?

Methodological Answer: The compound is typically synthesized via a two-step process:

Acrylamidohexanoic Acid Preparation : React 6-aminohexanoic acid with acryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Purification is performed via flash chromatography.

NHS Ester Activation : The carboxylic acid group of the intermediate is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) in DCM or THF. The product is isolated via recrystallization or precipitation .

Key Characterization : Monitor reaction progress using thin-layer chromatography (TLC) and confirm the final structure via H NMR (e.g., acrylamide protons at δ 5.6–6.3 ppm) and mass spectrometry (expected [M+H] at m/z 283.3) .

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer:

- Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for research-grade material).

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify the acrylamide (δ 5.6–6.3 ppm) and pyrrolidinone (δ 2.7–3.1 ppm) moieties.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO, exact mass 282.12 g/mol).

- X-ray Crystallography (if crystalline): Refinement via SHELXL software for bond-length/angle validation .

Q. What are the primary research applications of this compound?

Methodological Answer: The compound’s NHS ester and acrylamide groups enable two key applications:

Bioconjugation : The NHS ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. Example protocol: Incubate 10 mM compound with target protein (1 mg/mL) in PBS (pH 7.4) for 2 hours at 4°C, followed by gel filtration to remove excess reagent .

Crosslinking in Hydrogel Synthesis : The acrylamide group undergoes radical polymerization with other monomers (e.g., acrylamide/bis-acrylamide) for 3D network formation. Initiate with APS/TEMED at 37°C .

Advanced Research Questions

Q. How can reaction conditions for amine conjugation be optimized using this compound?

Methodological Answer: Use Design of Experiments (DoE) to evaluate factors:

- Variables : pH (6.5–8.5), molar ratio (compound:amine, 1:1 to 5:1), temperature (4–25°C), and reaction time (1–4 hours).

- Response Metrics : Conjugation efficiency (quantified via SDS-PAGE or MALDI-TOF) and side-product formation (hydrolysis byproducts detected via HPLC).

- Statistical Analysis : Response surface methodology (RSM) to identify optimal conditions. For example, pH 8.0 and 2:1 molar ratio at 4°C minimize hydrolysis while achieving >90% conjugation .

Q. How can hydrolysis instability be mitigated during storage or reaction?

Methodological Answer:

- Storage : Store desiccated at –20°C in anhydrous DMF or DMSO to prevent moisture-induced NHS ester hydrolysis. Monitor purity via HPLC every 6 months .

- In-situ Stabilization : Add 1% (v/v) sulfo-NHS to competing hydrolysis reactions during conjugation. Pre-chill reagents to 4°C to slow hydrolysis kinetics .

Q. What computational methods predict reactivity with diverse nucleophiles?

Methodological Answer:

- Quantum Mechanical Calculations : Use Gaussian or ORCA software to model transition states for NHS ester reactions. Calculate activation energies for nucleophiles (e.g., amines vs. thiols) at the B3LYP/6-31G* level.

- Molecular Dynamics (MD) : Simulate binding affinities in solvent environments (e.g., explicit water) using GROMACS. Predict steric hindrance effects in bulky nucleophiles .

Q. How can crosslinking efficiency in complex biological systems be analyzed?

Methodological Answer:

- Gel Electrophoresis : SDS-PAGE with Coomassie staining to visualize crosslinked protein bands. Compare band shifts between treated and untreated samples.

- Fluorescence Quenching : Label the compound with a fluorophore (e.g., Pacific Blue™ SE analog) and measure Förster resonance energy transfer (FRET) upon conjugation .

- Mass Spectrometry : Use LC-MS/MS to identify crosslinked peptides. Database search tools (e.g., XLinkX) map inter-molecular bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。